ethyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate
説明
Ethyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate is a structurally complex molecule combining multiple functional motifs:
- A diethylamino-propyl side chain, contributing to basicity and solubility.
- A thioether-linked acetamido group, which may enhance metabolic stability.
- A benzoate ester terminus, influencing lipophilicity and pharmacokinetics.
The molecule’s complexity necessitates comparisons with analogs to infer structure-activity relationships (SAR) .
特性
IUPAC Name |
ethyl 4-[[2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O4S/c1-4-28(5-2)15-8-16-29-21-10-7-9-20(21)23(27-25(29)32)34-17-22(30)26-19-13-11-18(12-14-19)24(31)33-6-3/h11-14H,4-10,15-17H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPQTURYNXNBFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Ethyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate is a complex organic compound with potential pharmaceutical applications. Its structure suggests possible interactions with biological pathways, particularly in the context of cancer and other diseases. This article reviews the biological activity of this compound based on diverse sources, including in vitro studies and structure-activity relationship (SAR) analyses.
Chemical Structure
The compound features a cyclopenta[d]pyrimidin core, which is known for its bioactive properties. The presence of a diethylamino group enhances its solubility and potential interaction with biological targets. The thioacetamido and benzoate moieties may also contribute to its pharmacological profile.
Anticancer Properties
Recent studies have indicated that compounds similar to ethyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate exhibit significant anticancer activity. For instance:
- Inhibition of Ferrochelatase : A study identified small-molecule inhibitors targeting ferrochelatase (FECH), which is involved in heme biosynthesis. Compounds derived from triazolopyrimidinones exhibited IC50 values in the low micromolar range against FECH, suggesting that similar structural motifs in ethyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate may confer similar inhibitory effects .
The mechanism by which ethyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate exerts its biological effects may involve:
- Apoptotic Pathways : Similar compounds have been shown to induce apoptosis in cancer cell lines by modulating the BAX/BCL2 ratio and activating caspase pathways .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various bacterial and fungal strains . This suggests that ethyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate might also possess such activity.
Structure-Activity Relationship (SAR)
Understanding the SAR of related compounds is crucial for optimizing the biological activity of ethyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Diethylamino Group | Enhances solubility and potential target interaction |
| Thio Group | May improve binding affinity to protein targets |
| Benzoate Moiety | Potentially increases bioavailability |
Case Studies
Several studies have explored the biological activity of structurally similar compounds:
- In Vitro Studies : Research has shown that triazolopyrimidinone derivatives can inhibit cancer cell proliferation effectively. For example, one study reported a series of compounds with varying substitutions that impacted their efficacy against specific cancer cell lines .
- Toxicity Assessments : Investigations into the toxicity profiles of related compounds indicate that while some exhibit potent biological activity, they may also present risks due to metabolic byproducts .
類似化合物との比較
Comparison with Structurally Similar Compounds
Analogous Cyclopenta[d]pyrimidinone Derivatives
Compound A : 2-((1-(3-(Dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide (CAS 1115506-62-1)
- Key Differences: Amino substituent: Dimethylamino vs. diethylamino group. Terminal group: Ethoxyphenyl acetamide vs. benzoate ester.
- The benzoate ester may confer slower metabolic hydrolysis than the ethoxyphenyl acetamide, prolonging half-life.
| Property | Target Compound | Compound A |
|---|---|---|
| Molecular Weight | Not reported | ~500 g/mol (estimated) |
| Solubility (LogP) | Higher (ester group) | Moderate (amide group) |
| Bioavailability | Likely improved | Dependent on metabolic stability |
Heterocyclic Derivatives with Similar Scaffolds
Compound B : Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Structural Contrasts: Core structure: Tetrahydroimidazopyridine vs. cyclopenta[d]pyrimidinone. Substituents: Nitrophenyl and cyano groups vs. diethylamino-propyl and thioether.
- The nitrophenyl group in Compound B enhances electron-withdrawing effects, which could reduce metabolic stability compared to the target compound’s benzoate ester .
Compound C : Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c)
- Key Variations: Halogen substituent: Bromophenyl vs. non-halogenated aromatic groups. Side chain: Benzyl vs. diethylamino-propyl.
Electronic and Steric Effects
- The cyclopenta[d]pyrimidinone core in the target compound provides a rigid, planar structure conducive to π-π stacking interactions, unlike the more flexible tetrahydroimidazopyridine derivatives .
- The thioether linkage in the target compound introduces a polarizable sulfur atom, which may facilitate redox-mediated interactions absent in Compounds B and C .
Pharmacokinetic Predictions
- Metabolism : The benzoate ester in the target compound is likely hydrolyzed by esterases, whereas Compound A’s acetamide group may undergo cytochrome P450-mediated oxidation .
- Toxicity: The diethylamino group could pose higher nephrotoxicity risks compared to dimethylamino analogs, as seen in related quaternary ammonium compounds .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
